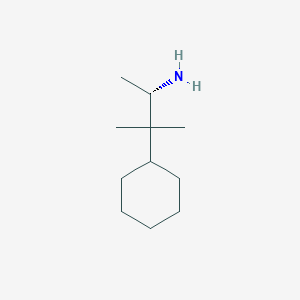
(2S)-3-Cyclohexyl-3-methylbutan-2-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2S)-3-Cyclohexyl-3-methylbutan-2-amine, also known as CYT387, is a small molecule inhibitor that targets the Janus kinase (JAK) family of enzymes. JAKs play an important role in cytokine signaling and are involved in various cellular processes, including immune response, hematopoiesis, and inflammation. CYT387 has been studied extensively for its potential therapeutic applications in various diseases, including myeloproliferative neoplasms, rheumatoid arthritis, and psoriasis.
Mecanismo De Acción
(2S)-3-Cyclohexyl-3-methylbutan-2-amine targets the JAK family of enzymes, which play an important role in cytokine signaling. By inhibiting JAKs, this compound blocks the downstream signaling pathways that are involved in various cellular processes, including immune response, hematopoiesis, and inflammation.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects. In preclinical studies, this compound has been shown to reduce the number of abnormal cells in the bone marrow of patients with myeloproliferative neoplasms. In addition, this compound has been shown to reduce inflammation and improve joint function in animal models of rheumatoid arthritis.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of (2S)-3-Cyclohexyl-3-methylbutan-2-amine is its specificity for JAKs, which allows for targeted inhibition of cytokine signaling pathways. However, one limitation of this compound is its potential for off-target effects, which may limit its therapeutic potential in certain diseases.
Direcciones Futuras
There are a number of future directions for research on (2S)-3-Cyclohexyl-3-methylbutan-2-amine. One area of focus is the development of more potent and selective JAK inhibitors. In addition, further studies are needed to better understand the mechanisms of action of this compound and its potential therapeutic applications in various diseases. Finally, clinical trials are needed to determine the safety and efficacy of this compound in humans.
Métodos De Síntesis
The synthesis of (2S)-3-Cyclohexyl-3-methylbutan-2-amine involves a multistep process that begins with the reaction of 3-cyclohexyl-3-methylbutan-1-ol with thionyl chloride to form the corresponding chloride. This is followed by reaction with 2-aminoethanol to form the hydrochloride salt of the intermediate. The final step involves the reaction of the intermediate with sodium cyanide to form this compound.
Aplicaciones Científicas De Investigación
(2S)-3-Cyclohexyl-3-methylbutan-2-amine has been extensively studied for its potential therapeutic applications in various diseases. In preclinical studies, this compound has shown promising results in the treatment of myeloproliferative neoplasms, including polycythemia vera and myelofibrosis. In addition, this compound has shown potential in the treatment of rheumatoid arthritis and psoriasis.
Propiedades
IUPAC Name |
(2S)-3-cyclohexyl-3-methylbutan-2-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H23N/c1-9(12)11(2,3)10-7-5-4-6-8-10/h9-10H,4-8,12H2,1-3H3/t9-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GKXOTPRWVAKEBI-VIFPVBQESA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(C)(C)C1CCCCC1)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(C)(C)C1CCCCC1)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H23N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
169.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[7-(3,4-Dimethoxyphenyl)-1,3-dimethyl-2,4-dioxopyrimido[4,5-d]pyrimidin-5-yl]sulfanylacetonitrile](/img/structure/B2689734.png)
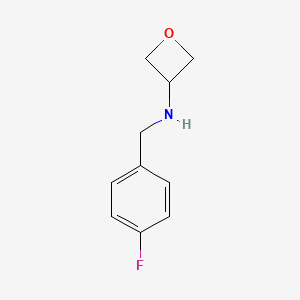

![4-Amino-N-[2-(dimethylamino)ethyl]-1-propyl-1H-pyrazole-3-carboxamide](/img/structure/B2689742.png)

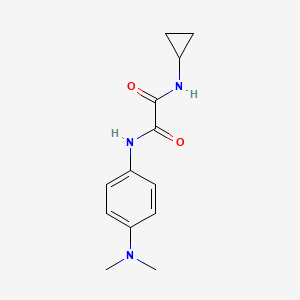
![N-(4-fluorobenzo[d]thiazol-2-yl)-4-methyl-N-(3-morpholinopropyl)benzamide hydrochloride](/img/structure/B2689748.png)

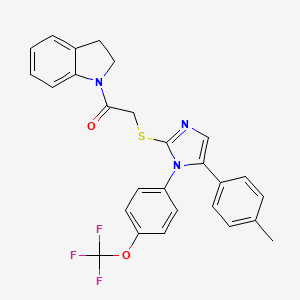
![N-([2,3'-bifuran]-5-ylmethyl)-4-(1,1-dioxido-1,2-thiazinan-2-yl)benzenesulfonamide](/img/structure/B2689752.png)
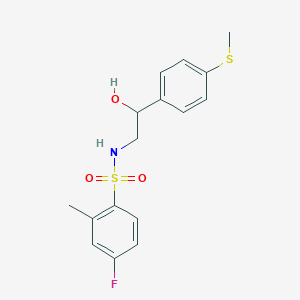
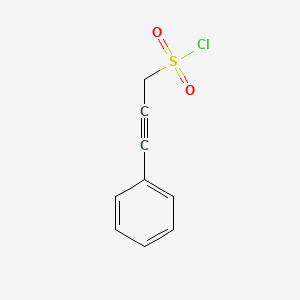
![N-(2-chloro-4-methylphenyl)-2-((9-(4-fluorophenyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl)thio)acetamide](/img/no-structure.png)
![tert-butyl N-[(2R)-3-amino-2-methylpropyl]carbamate](/img/structure/B2689757.png)